1-Methyl-4-ureido-1H-imidazole-5-sulfonamide
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Overview
Description
1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a ureido group, and a sulfonamide group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a sulfonamide derivative in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-ureido-1H-imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-4-ureido-1H-imidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-5-sulfonamide: Lacks the ureido group but shares similar chemical properties.
4-Ureido-1H-imidazole-5-sulfonamide: Lacks the methyl group but has similar biological activities.
1-Methyl-4-ureido-1H-imidazole: Lacks the sulfonamide group but is used in similar applications.
Uniqueness
1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is unique due to the presence of all three functional groups (methyl, ureido, and sulfonamide), which contribute to its diverse chemical reactivity and broad range of biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
6339-58-8 |
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Molecular Formula |
C5H9N5O3S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
(1-methyl-5-sulfamoylimidazol-4-yl)urea |
InChI |
InChI=1S/C5H9N5O3S/c1-10-2-8-3(9-5(6)11)4(10)14(7,12)13/h2H,1H3,(H3,6,9,11)(H2,7,12,13) |
InChI Key |
FJFUYLNDEBQFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N)NC(=O)N |
Origin of Product |
United States |
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